N,N-ジメチル スニチニブ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sunitinib, a multitargeted tyrosine kinase inhibitor, has potent anti-angiogenic and antitumor activities. It is effective against advanced renal cell carcinoma and gastrointestinal stromal tumors resistant to imatinib. The development of Sunitinib is based on its ability to inhibit multiple receptor tyrosine kinases, which play crucial roles in tumor growth and angiogenesis (Faivre, Demetri, Sargent, & Raymond, 2007).
Synthesis Analysis
An improved synthesis process for Sunitinib malate has been developed through a solvent-free decarboxylation method, optimizing yields and reducing reaction time. This process uses commercially available materials, making it economically viable and suitable for industrial scale-up (Meng et al., 2015).
Molecular Structure Analysis
The molecular structure and vibrational spectroscopic analysis of Sunitinib have been extensively studied using DFT methods. These studies help understand the molecular stability, charge distribution, and potential reaction sites within the Sunitinib molecule, providing insights into its chemical behavior and interactions (Mıhçıokur & Özpozan, 2017).
Chemical Reactions and Properties
Sunitinib undergoes extensive metabolism in humans, rats, and monkeys, primarily through N-de-ethylation and hydroxylation. Its metabolites and their pathways have been thoroughly investigated, highlighting the compound's pharmacokinetics and distribution, which are crucial for understanding its therapeutic effects and potential interactions (Speed et al., 2012).
Physical Properties Analysis
Research on the physicochemical characteristics of Sunitinib malate and its process-related impurities sheds light on its crystal and molecular structures, spectroscopic, and thermal properties. This information is vital for the development of pharmaceutical formulations and ensuring the quality and efficacy of the drug (Sidoryk et al., 2013).
Chemical Properties Analysis
Sunitinib's effectiveness as a receptor tyrosine kinase inhibitor is attributed to its chemical properties, allowing it to block functionally significant pathways in tumor cells and endothelium. It primarily acts on tumor endothelium, inhibiting the growth of renal cell carcinoma by targeting vascular endothelial growth factor receptor-2 (VEGFR-2) among other pathways (Huang et al., 2010).
科学的研究の応用
標的薬物送達システム
N,N-ジメチル スニチニブは、標的薬物送達システムの開発に使用されてきました。 例えば、N,N-ジメチル スニチニブは、アミン修飾ムチン1(MUC-1)アプタマーで武装された磁性メソポーラスシリカナノ粒子(MMSNP)にロードされました {svg_1}。 このシステムは、特にMUC-1過剰発現卵巣癌細胞に対する標的療法において有望な結果を示しています {svg_2}.
加齢黄斑変性症の治療
N,N-ジメチル スニチニブは、加齢黄斑変性症(AMD)の治療に使用されてきました。 N,N-ジメチル スニチニブは、生体適合性で生分解性のMPEG-PCL(メトキシポリエチレングリコールポリ(カプロラクトン))ミセルにロードされました {svg_3}。 この製剤は、最大7日間持続的な放出プロファイルを示しており、AMDの症状に対する有望な解決策となっています {svg_4}.
3. 腎細胞癌における耐性研究 N,N-ジメチル スニチニブは、細胞内代謝物を介した腎細胞癌(RCC)におけるスニチニブ耐性の可能性のあるメカニズムを解明するための研究に使用されてきました {svg_5}。 これは、腫瘍組織からスニチニブ耐性RCC細胞株とコントロールRCC細胞株を確立することによって行われました {svg_6}.
作用機序
Target of Action
N,N-Dimethyl Sunitinib, a derivative of Sunitinib, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor . Its primary targets include all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and FLT3 . These targets play crucial roles in cellular signaling, tumor growth, pathologic angiogenesis, and metastatic progression of cancer .
Mode of Action
N,N-Dimethyl Sunitinib inhibits cellular signaling by targeting multiple RTKs . It competes with ATP for binding to the intracellular domain of wild-type and/or mutant forms of RTKs, thereby inhibiting signal transduction . This results in the disruption of various cellular processes, including cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of RTKs by N,N-Dimethyl Sunitinib affects several biochemical pathways. For instance, the inhibition of PDGF-Rs and VEGF-Rs disrupts the phosphoinositide 3-kinase (PI3K)/AKT/mTOR and mitogen-activated protein kinase (MAPK) pathways . These pathways are involved in cell growth, survival, and angiogenesis .
Pharmacokinetics
The pharmacokinetics of N,N-Dimethyl Sunitinib involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the plasma concentration of Sunitinib and its metabolites peak from 3 to 8 hours . The plasma terminal elimination half-lives of Sunitinib are 8 hours in rats, 17 hours in monkeys, and 51 hours in humans . The majority of the drug is excreted in the feces, with a smaller fraction excreted in the urine . The bioavailability in female rats is close to 100%, suggesting complete absorption of Sunitinib .
Result of Action
The inhibition of RTKs by N,N-Dimethyl Sunitinib leads to the disruption of tumor growth, pathologic angiogenesis, and metastatic progression of cancer . This results in the inhibition of tumor growth and, in some cases, tumor regression .
Safety and Hazards
将来の方向性
Future directions for Sunitinib and other multitargeted therapies will involve tailoring therapy to suit an individual patient and tumor type, and overcoming drug resistance . Combinations with other targeted therapy and/or chemotherapy may broaden the spectrum of activity and/or circumvent resistance to Sunitinib .
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-11-17(23-12(2)18(11)20(27)22-7-8-25(3)4)10-15-14-9-13(21)5-6-16(14)24-19(15)26/h5-6,9-10,23H,7-8H2,1-4H3,(H,22,27)(H,24,26)/b15-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTDIENWIYANIG-GDNBJRDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。